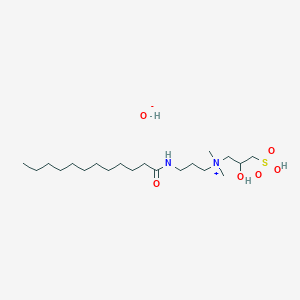

Cocamidopropyl hydroxysultaine

Description

Properties

CAS No. |

19223-55-3 |

|---|---|

Molecular Formula |

C20H43N2O5S+ |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

3-[3-(dodecanoylamino)propyl-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C20H42N2O5S/c1-4-5-6-7-8-9-10-11-12-14-20(24)21-15-13-16-22(2,3)17-19(23)18-28(25,26)27/h19,23H,4-18H2,1-3H3,(H-,21,24,25,26,27) |

InChI Key |

LCLDNSRTAXDPFE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)O)O.[OH-] |

Other CAS No. |

19223-55-3 68139-30-0 |

physical_description |

Liquid |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Cocamidopropyl hydroxysultaine for lab use?

An In-depth Technical Guide to the Chemical Properties of Cocamidopropyl Hydroxysultaine for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Cocamidopropyl hydroxysultaine (CAHS) is a synthetic amphoteric surfactant valued in laboratory and research settings for its mildness, excellent foaming and viscosity-building properties, and stability across a broad pH range.[1][2][3] Derived from the fatty acids of coconut oil, it possesses both positive and negative charges, which contributes to its versatility and compatibility with other surfactant types.[1][4][5] This guide provides a detailed overview of its chemical properties, experimental protocols, and safety considerations for effective laboratory use.

Core Chemical and Physical Properties

Cocamidopropyl hydroxysultaine is typically supplied as a 35-50% active solution in water, often with sodium chloride as a byproduct of its synthesis.[6][7][8][9]

| Property | Value | Source(s) |

| INCI Name | Cocamidopropyl Hydroxysultaine | [10] |

| Synonyms | CAPHS, Hydroxysultaine, Cocamidopropyl Betaine Sultaine | [11] |

| CAS Number | 68139-30-0 | [11][12] |

| Molecular Formula | C19H38N2O4S (representative) | [11] |

| Molecular Weight | ~356.54 g/mol (varies with fatty acid chain length) | [11] |

| Appearance | Clear to slightly hazy liquid with a mild odor | [4][11] |

| pH (as supplied) | 4.5 - 8.0 | [4][8][12] |

| Density | ~1.05 g/cm³ | [11] |

| Viscosity | 200-400 mPa·s | [11] |

| Solubility | Soluble in water | [12][13] |

| Critical Micelle Concentration (CMC) | 0.1–0.5 mM (typical range) | [1] |

| Active Substance | Typically 35-50% in aqueous solution | [4][7][8] |

Chemical Structure and Classification

Cocamidopropyl hydroxysultaine is classified as an amphoteric surfactant.[1] Its structure features a hydrophobic fatty acid tail derived from coconut oil and a hydrophilic head containing both a permanently positive quaternary ammonium (B1175870) cation and a negatively charged hydroxysultaine group.[1][14] This zwitterionic nature is key to its stability over a wide pH range and its mildness, as it can reduce the irritation potential of other surfactants in a formulation.[1][3][4]

The synthesis involves reacting fatty acids from coconut oil with dimethylaminopropylamine (DMAPA), followed by a reaction with sodium 3-chloro-2-hydroxypropanesulfonate.[9][15]

Functional Properties in a Laboratory Context

Surfactant Activity and Micelle Formation

Like all surfactants, Cocamidopropyl hydroxysultaine functions by reducing surface tension at the interface between liquids, solids, and gases.[1] In aqueous solutions, once the concentration surpasses the critical micelle concentration (CMC), the individual surfactant molecules (monomers) aggregate to form micelles.[16] These are spherical structures where the hydrophobic tails orient inwards, creating an oily core, while the hydrophilic heads face outwards into the water.[5] This phenomenon is fundamental to emulsification and the solubilization of non-polar substances in aqueous media. Adding CAHS to anionic surfactant systems can stabilize these micelles, reducing the concentration of free monomers that are often responsible for skin irritation.[1][5]

Viscosity Modification

In the laboratory, CAHS is an effective viscosity builder, particularly when combined with anionic surfactants like alkyl sulfates or ether sulfates.[2][9][17] This interaction leads to the formation of structured micellar arrangements that increase the solution's thickness, which is useful for creating stable gels, controlling the rheology of a formulation, or ensuring uniform suspension of particles.[2]

Foaming and Conditioning

Cocamidopropyl hydroxysultaine is an excellent foam booster and stabilizer.[4][8] It generates a rich, stable lather, a property often leveraged in cleansing formulations.[3] Furthermore, its chemical structure imparts conditioning and antistatic properties, leaving surfaces such as skin or hair feeling smoother.[4][14][18]

Safety, Handling, and Stability

For laboratory use, adherence to standard safety protocols is essential.

Hazard Profile:

-

Eye Irritation: Causes serious eye irritation (Category 2A).[6]

-

Skin Irritation: Causes skin irritation (Category 2).[6] It is generally considered milder than many other surfactants and is often used to reduce the overall irritation of a formula.[17]

-

Toxicity: Acute oral LD50 in rats is >4900 mg/kg, and the dermal LD50 in rabbits is >2000 mg/kg, indicating low acute toxicity.[6][19]

Handling and PPE:

-

Always handle in a well-ventilated area.

-

Wear protective gloves, and chemical safety goggles or glasses.[6][10]

-

Eyewash stations and safety showers should be accessible.[6][10]

Stability and Storage:

-

The material is chemically stable under normal ambient conditions.[6][7]

-

Store in a dry place in a closed container at room temperature, away from strong oxidizing agents and strong acids.[6][8]

-

Hazardous decomposition products include oxides of carbon and nitrogen under fire conditions.[6]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of any surfactant. It can be determined by measuring the change in a physical property of the solution as a function of surfactant concentration. Surface tensiometry is a common method.

Methodology:

-

Prepare Stock Solution: Create a concentrated stock solution of Cocamidopropyl hydroxysultaine in deionized water, well above the expected CMC (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the anticipated CMC (e.g., from 0.01 mM to 10 mM).

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Allow each solution to equilibrate before measurement.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting plot will typically show two linear regions. The surface tension decreases linearly with log C and then plateaus. The CMC is the concentration at the intersection of these two lines.[16]

Viscosity Measurement

Methodology:

-

Sample Preparation: Prepare solutions of Cocamidopropyl hydroxysultaine at various concentrations. To study its synergistic effects, prepare mixtures with other surfactants (e.g., sodium laureth sulfate) at different ratios.

-

Instrument Setup: Use a viscometer or rheometer appropriate for the expected viscosity range (e.g., a Brookfield viscometer or a cone-and-plate rheometer). Ensure the instrument is calibrated and set to a constant temperature, as viscosity is temperature-dependent.[1]

-

Measurement: Place the sample in the instrument and allow it to thermally equilibrate.

-

Data Collection: Measure the viscosity. For rheometers, this may involve measuring viscosity across a range of shear rates to determine if the fluid is Newtonian or non-Newtonian.[1]

-

Analysis: Plot viscosity as a function of concentration, surfactant ratio, or shear rate to characterize the rheological properties of the formulation.

References

- 1. Cocamidopropyl Hydroxysultaine [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. craftingcosmetics.com [craftingcosmetics.com]

- 4. COCAMIDOPROPYL HYDROXYSULTAINE - Ataman Kimya [atamanchemicals.com]

- 5. regimenlab.com [regimenlab.com]

- 6. makingcosmetics.com [makingcosmetics.com]

- 7. njchm.com [njchm.com]

- 8. makingcosmetics.com [makingcosmetics.com]

- 9. makingcosmetics.com [makingcosmetics.com]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. Cocamidopropyl Hydroxysultaine Manufacturer & Suppliers |ELSURFAC-CAPHOxS - Elchemy [elchemy.com]

- 12. specialchem.com [specialchem.com]

- 13. newdirectionsaromatics.com [newdirectionsaromatics.com]

- 14. Cocamidopropyl Hydroxysultaine (Explained + Products) [incidecoder.com]

- 15. rusticstrength.com [rusticstrength.com]

- 16. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 17. ulprospector.com [ulprospector.com]

- 18. Safety and Efficacy of Cocamidopropyl Hydroxysultaine - Padideh Shimi Jam [padidehshimi.com]

- 19. cir-safety.org [cir-safety.org]

A Technical Guide to the Research-Grade Synthesis and Purification of Cocamidopropyl Hydroxysultaine

Cocamidopropyl hydroxysultaine (CAHS) is a versatile amphoteric surfactant widely utilized in research and development for personal care, cleaning formulations, and other applications requiring mildness, excellent foaming, and stability across a broad pH range.[1] Derived from coconut oil fatty acids, its molecular structure contains both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, classifying it as a sulfobetaine.[1] This guide provides in-depth technical protocols for the synthesis and purification of CAHS suitable for research purposes, targeting scientists and professionals in chemical and drug development.

Section 1: Synthesis of Cocamidopropyl Hydroxysultaine

The synthesis of CAHS is a two-stage process. The first stage is an amidation reaction to form an intermediate, followed by a quaternization step to yield the final product.[1][2]

1.1. Overall Reaction Scheme

The synthesis begins with the reaction of fatty acids from coconut oil (primarily lauric acid) with 3-dimethylaminopropylamine (B130723) (DMAPA) to create the cocamidopropyl dimethylamine (B145610) intermediate, also known as amidoamine.[1][3] This intermediate is then quaternized using sodium 3-chloro-2-hydroxy-1-propanesulfonate, which is itself formed from the reaction of epichlorohydrin (B41342) and sodium bisulfite.[2][4]

1.2. Experimental Protocol: Synthesis

This protocol is based on established methodologies for sultaine synthesis.[4]

Stage 1: Amidation of Coconut Fatty Acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation condenser, charge coconut oil fatty acid and N,N-dimethylaminopropylamine (DMAPA). The typical mass ratio is approximately 1:0.59 (fatty acid to DMAPA).[4]

-

Salt Formation: Heat the mixture with stirring to 60–110 °C and maintain for 1.0–4.0 hours to form the ammonium salt intermediate.[4]

-

Dehydration: Increase the temperature to 140–200 °C under negative pressure (20–200 Pa) to drive the dehydration reaction, forming the cocamidopropyl dimethylamine intermediate.[4] Water is continuously removed via the condenser. The reaction is typically continued for 1.0–4.0 hours until the acid value is sufficiently low, indicating completion.[4]

-

Purification of Intermediate: Excess DMAPA can be removed from the amidoamine intermediate by vacuum distillation.[3]

Stage 2: Quaternization

-

Preparation of Quaternizing Agent: In a separate reactor, prepare sodium 3-chloro-2-hydroxy-1-propanesulfonate by reacting epichlorohydrin with anhydrous sodium bisulfite.[4]

-

Quaternization Reaction: The amidoamine intermediate is reacted with the prepared sodium 3-chloro-2-hydroxy-1-propanesulfonate in an aqueous medium.[2][4]

-

Catalyst and pH Control: An alkaline catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is often used.[4] Maintaining an alkaline pH throughout the reaction is crucial for driving the reaction to completion and minimizing residual amidoamine in the final product.[5]

-

Reaction Conditions: The reaction temperature is typically maintained at 85-95°C for several hours.[6]

-

Completion: The reaction is monitored until the concentration of the intermediate is below the desired specification. The final product is an aqueous solution of cocamidopropyl hydroxysultaine.

1.3. Data on Reaction Conditions

The precise control of reaction parameters is critical for maximizing yield and purity.[1] The following data, based on analogous amidoamine and betaine (B1666868) synthesis, illustrates the influence of key conditions.

| Parameter | Condition | Effect on Purity/Yield | Reference |

| Amidation Temperature | 150-170°C | Optimal for driving the reaction by removing water byproduct. | [1] |

| Amidation Time | 2 minutes | Highest purity (95.2%), fewer by-products. | [1] |

| 5 minutes | Slight increase in by-products (94.8% purity). | [1] | |

| 10 minutes | Noticeable increase in by-products (92.5% purity). | [1] | |

| 15 minutes | Lowest purity (91.6%), significant by-product formation. | [1] | |

| Reactant Molar Ratio | Slight excess of DMAPA | Ensures maximum conversion of fatty acids. | [1] |

| Quaternization pH | Alkaline | Faster, more complete reaction; minimizes residual amidoamine. | [5] |

1.4. Visualization of Synthesis Pathway

Caption: Chemical synthesis pathway for Cocamidopropyl Hydroxysultaine.

Section 2: Purification Protocols

For research applications, purification of the synthesized CAHS solution is necessary to remove unreacted starting materials, by-products (e.g., sodium chloride), and other impurities like free fatty acids or residual amidoamine.[1][5] Ion-exchange chromatography is a highly effective method for purifying charged molecules like amphoteric surfactants.[7][8]

2.1. Common Impurities

-

Sodium Chloride (NaCl): A major by-product of the quaternization step.[5]

-

Unreacted Amidoamine: Results from incomplete quaternization.[5]

-

Free Fatty Acids: Carried over from the amidation step.[5]

-

3,3-dimethylaminopropylamine (DMAPA): Unreacted starting material. High levels can be a source of skin sensitization.[9]

2.2. Experimental Protocol: Ion-Exchange Chromatography

-

Resin Selection: Use a combination of strong acid cation and strong base anion exchange resins to remove ionic impurities. The amphoteric nature of CAHS allows it to be separated from non-amphoteric ions.

-

Column Preparation: Pack a chromatography column with the selected resins. Equilibrate the column by washing with deionized water until the conductivity of the eluent is stable.

-

Sample Loading: Dilute the crude CAHS solution with deionized water to reduce viscosity and load it onto the column.

-

Elution:

-

Wash Step: Begin elution with deionized water. Unreacted starting materials and NaCl by-product will elute first.[7]

-

Product Elution: The CAHS, being zwitterionic, will bind to both types of resins under appropriate pH conditions. Elution can be achieved by changing the pH or ionic strength of the eluent. A stepwise or gradient elution using a salt solution (e.g., NaCl) or an alcohol-water mixture can be employed to release the bound CAHS.

-

-

Fraction Collection: Collect fractions and monitor the concentration of CAHS using a suitable analytical method (e.g., HPLC with a refractive index detector).[10]

-

Desalting: Pool the fractions containing pure CAHS. If a salt gradient was used for elution, a subsequent desalting step, such as ultrafiltration or dialysis, is required to remove the elution salt.[7]

-

Solvent Removal: Remove the solvent (water/alcohol) using a rotary evaporator to obtain the purified, concentrated CAHS.

2.3. Visualization of Experimental Workflow

Caption: Experimental workflow for CAHS synthesis, purification, and analysis.

Section 3: Characterization and Quality Control

Thorough characterization is essential to confirm the structure and purity of the synthesized CAHS.

3.1. Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be used to determine the concentration of CAHS and to assess its purity by separating it from impurities like unreacted amidoamine and DMAPA.[1] A refractive index (RI) detector is often suitable for quantification.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the detailed structural elucidation of CAHS, confirming the connectivity of atoms and the successful formation of the hydroxysultaine structure.[1]

-

Titration: Titration methods can be employed to determine the concentration of active surfactant, free amine content, and chloride content (from NaCl).[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify characteristic functional groups present in the CAHS molecule, confirming the presence of amide, sulfonate, and quaternary ammonium groups.

3.2. Typical Product Specifications

The following table summarizes typical quality control parameters for a research-grade CAHS solution.

| Parameter | Specification Range | Purpose | Reference |

| Appearance | Clear liquid, mild odor | Basic quality check | [11][12] |

| Active Solids (%) | 35 - 51% | Determines concentration of the active surfactant | [12][13] |

| pH (as is) | 5.5 - 9.0 | Ensures stability and compatibility | [12][13] |

| Sodium Chloride (%) | < 7.0% | Measures residual salt by-product | [12][13] |

| Free Amine (%) | < 0.5% | Measures unreacted amidoamine impurity | [12] |

| Color (APHA/Gardner) | < 100 APHA / < 2.5 Gardner | Measures product clarity and color purity | [12][13] |

References

- 1. Cocamidopropyl Hydroxysultaine [benchchem.com]

- 2. rusticstrength.com [rusticstrength.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. CN101654421A - Synthesis method of cocamidopropyl-2-hydroxy-3-sulfopropyl betaine - Google Patents [patents.google.com]

- 5. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 6. CN106631864A - Production process for cocamidopropyl betaine - Google Patents [patents.google.com]

- 7. pjoes.com [pjoes.com]

- 8. purolite.com [purolite.com]

- 9. ireadlabelsforyou.com [ireadlabelsforyou.com]

- 10. researchgate.net [researchgate.net]

- 11. makingcosmetics.com [makingcosmetics.com]

- 12. COCAMIDOPROPYL HYDROXYSULTAINE - Ataman Kimya [atamanchemicals.com]

- 13. makingcosmetics.com [makingcosmetics.com]

An In-Depth Technical Guide to the Mechanism of Action of Cocamidopropyl Hydroxysultaine as a Zwitterionic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocamidopropyl hydroxysultaine (CAHS) is a high-performance, amphoteric surfactant derived from coconut oil, valued for its exceptional mildness, superior foaming characteristics, and synergistic viscosity-building properties. This technical guide delves into the core mechanism of action of CAHS as a zwitterionic surfactant. It explores its physicochemical properties, behavior across a range of pH values, and its interactions with other surfactant types. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, including quantitative data, detailed experimental protocols, and visualizations of its molecular behavior and evaluation workflows.

Introduction: The Molecular Architecture and Zwitterionic Nature of Cocamidopropyl Hydroxysultaine

Cocamidopropyl hydroxysultaine is a sophisticated surfactant molecule characterized by a hydrophobic alkyl chain derived from coconut fatty acids and a hydrophilic head group.[1] This head group contains both a permanently positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group.[2] This dual-charge characteristic defines it as a zwitterionic, or amphoteric, surfactant.[3] This unique molecular structure is the foundation of its versatile performance and remarkable mildness.[2][3]

Unlike other pH-sensitive amphoteric surfactants, the quaternary ammonium cation and the sulfonate anion in CAHS maintain their charge over a wide pH range, contributing to its stability and broad applicability in formulations.[2] The synergistic interplay between these charged groups and the hydrophobic tail governs its interfacial activity, micellization behavior, and interactions with other formulation components.

Physicochemical Properties and Performance Metrics

The efficacy of a surfactant is defined by several key quantitative parameters. While specific data for Cocamidopropyl Hydroxysultaine can be proprietary, this section presents typical values and data for closely related amphoteric surfactants to provide a comparative understanding.

Data Presentation

Table 1: Physicochemical Properties of Cocamidopropyl Hydroxysultaine

| Property | Value/Range | Reference |

| Appearance | Clear to slightly hazy liquid | [4] |

| Molecular Weight | ~356.54 g/mol | [4] |

| Viscosity (typical) | 200-400 mPa·s | [4] |

| pH (5% aqueous solution) | 5.5 - 8.0 | [5] |

Table 2: Critical Micelle Concentration (CMC) of Amphoteric Surfactants

| Surfactant | CMC (mM) | Conditions | Reference |

| Cocamidopropyl Betaine (CAPB) | 0.4 - 1.0 | 25°C, Water | [6] |

| Cocamidopropyl Betaine (CAPB) | 0.974 | 298.15 K, Water | [7] |

| Cocamidopropyl Hydroxysultaine (CAHS) | Varies with formulation components | - | [2] |

Note: The CMC of CAHS is highly dependent on the presence of other surfactants, electrolytes, and co-solvents in the formulation. In mixed systems, CAHS can lower the overall CMC, indicating a synergistic interaction that enhances surface activity.[2]

Table 3: Surface Tension of Amphoteric Surfactant Solutions

| Surfactant | Concentration | Surface Tension (mN/m) | Conditions | Reference |

| Cocamidopropyl Betaine (CAPB) | At CMC | ~35 | 25°C, Water | [8] |

Note: As with all surfactants, the surface tension of a CAHS solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.[2]

Table 4: Irritation Potential Data (In Vitro and In Vivo)

| Test | Species/Model | Concentration | Result | Reference |

| Skin Irritation | Rabbit | Up to 41.5% | Not an irritant | [9] |

| Skin Sensitization | Guinea Pig | 42% | Not a sensitizer | [9] |

| Human Repeated Insult Patch Test (HRIPT) | Human | 2.5% | Not a sensitizer | [9] |

| Ocular Irritation | Rabbit | Up to 41.5% | Severe irritant | [9] |

| Zein (B1164903) Test | - | - | Lower irritation than Cocamidopropyl Betaine | [10] |

Note: In vitro tests like the Zein test and Red Blood Cell (RBC) assay are commonly used to assess the irritation potential of surfactants. CAHS generally exhibits a low irritation profile, particularly in synergistic combination with other surfactants.[2][10]

Mechanism of Action: A Deeper Dive

The multifaceted behavior of Cocamidopropyl hydroxysultaine stems from its zwitterionic nature and its ability to interact favorably with other molecules at interfaces and in bulk solution.

pH-Dependent Behavior and Zwitterionic Character

The defining feature of CAHS is its zwitterionic structure, which it maintains over a broad pH range. This consistent dual-charge nature contributes to its stability and predictable performance in various formulations.

Caption: pH-dependent charge characteristics of Cocamidopropyl Hydroxysultaine.

Micellization and Surface Activity

Like all surfactants, CAHS monomers self-assemble into micelles in solution above a certain concentration, the Critical Micelle Concentration (CMC). This process is fundamental to its cleaning and solubilizing properties. The hydrophobic tails form the core of the micelle, creating a microenvironment capable of encapsulating oils and other non-polar substances, while the hydrophilic heads remain in contact with the aqueous phase.

Synergistic Interactions with Other Surfactants

A key aspect of CAHS's mechanism of action is its ability to form mixed micelles with other surfactants, particularly anionic surfactants like sulfates and sulfonates.[3] This synergistic interaction leads to several performance enhancements:

-

Reduced Irritation: By incorporating into the micelles of anionic surfactants, CAHS increases the distance between the anionic head groups, reducing their charge density and, consequently, their potential for skin and eye irritation.[11]

-

Enhanced Foaming: The formation of mixed micelles leads to a more stable and dense foam structure, improving the sensory experience of cleansing products.[3]

-

Viscosity Building: The interaction between the zwitterionic head group of CAHS and the anionic head group of other surfactants reduces electrostatic repulsion, allowing for the formation of larger, more entangled worm-like micelles. This structural change significantly increases the viscosity of the formulation.[2]

Caption: Formation of a mixed micelle with anionic surfactants.

Experimental Protocols

This section outlines standardized methodologies for characterizing the key performance parameters of Cocamidopropyl hydroxysultaine.

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC is the concentration at which surfactant monomers begin to form micelles, leading to a distinct change in the physicochemical properties of the solution. Surface tensiometry is a common method for CMC determination.

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of CAHS in deionized water.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations, spanning a range above and below the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The CMC is identified as the concentration at the point of inflection in the plot, where the surface tension ceases to decrease significantly with increasing concentration.

Viscosity Measurement

Principle: The viscosity of a surfactant solution is a measure of its resistance to flow and is a critical parameter for product texture and stability.

Protocol:

-

Sample Preparation: Prepare CAHS solutions at various concentrations in the desired aqueous medium. For evaluating synergistic effects, prepare mixtures with other surfactants at different ratios.

-

Instrumentation: Use a rotational viscometer or rheometer equipped with appropriate geometry (e.g., concentric cylinders or cone-plate).

-

Temperature Control: Ensure the sample is maintained at a constant, specified temperature throughout the measurement.

-

Measurement: Measure the viscosity at a range of shear rates to characterize the flow behavior (Newtonian, shear-thinning, or shear-thickening).

-

Data Analysis: Plot viscosity as a function of shear rate. For quality control, a single-point viscosity measurement at a defined shear rate may be sufficient.

In Vitro Irritation Assessment: The Zein Test

Principle: The Zein test is a rapid in vitro method to assess the skin and eye irritation potential of surfactants. Zein, a corn protein, is insoluble in water but can be solubilized by irritating surfactants. The amount of solubilized zein correlates with the irritation potential.

Protocol:

-

Preparation of Surfactant Solution: Prepare a standardized concentration of the CAHS solution in deionized water.

-

Incubation with Zein: Add a known amount of Zein powder to the surfactant solution and stir for a specified period (e.g., 1 hour) at a controlled temperature.

-

Separation of Undissolved Zein: Filter the mixture to remove any undissolved Zein.

-

Quantification of Solubilized Zein: Determine the amount of solubilized Zein in the filtrate, typically by nitrogen analysis (e.g., Kjeldahl method) or by gravimetric analysis after drying an aliquot of the filtrate.

-

Calculation of Zein Score: Express the result as the percentage of Zein solubilized relative to the initial amount.

In Vitro Irritation Assessment: Red Blood Cell (RBC) Assay

Principle: The RBC assay evaluates the lytic (membrane-damaging) and denaturing (protein-damaging) potential of a substance on red blood cells. These two endpoints are used to predict eye irritation potential.

Protocol:

-

Preparation of RBC Suspension: Obtain a fresh sample of bovine or human red blood cells and prepare a standardized suspension in a buffered saline solution.

-

Exposure to Surfactant: Incubate aliquots of the RBC suspension with a series of concentrations of the CAHS solution.

-

Measurement of Hemolysis (H50): After incubation, centrifuge the samples and measure the amount of hemoglobin released into the supernatant spectrophotometrically. The H50 value is the concentration of the surfactant that causes 50% hemolysis.

-

Measurement of Protein Denaturation (Denaturation Index - DI): To the remaining pellet, add a solution that induces complete hemolysis and then measure the denaturation of the released hemoglobin, again spectrophotometrically. The DI is calculated relative to a positive control (e.g., sodium dodecyl sulfate).

-

Irritation Prediction: The irritation potential is assessed based on the H50 and DI values.

Experimental and Evaluation Workflow

A systematic workflow is essential for the comprehensive evaluation of a surfactant's performance and safety.

Caption: A typical experimental workflow for surfactant evaluation.

Conclusion

Cocamidopropyl hydroxysultaine's mechanism of action as a zwitterionic surfactant is a testament to its sophisticated molecular design. Its stable dual-charge nature over a wide pH range, coupled with its ability to form synergistic mixed micelles, underpins its high-performance characteristics of mildness, excellent foaming, and effective viscosity building. For researchers and formulators in the pharmaceutical and personal care industries, a thorough understanding of these mechanisms, supported by robust experimental evaluation, is crucial for harnessing the full potential of this versatile ingredient in the development of safe and effective products. The methodologies and data presented in this guide provide a foundational framework for such investigations.

References

- 1. specialchem.com [specialchem.com]

- 2. Cocamidopropyl Hydroxysultaine [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Cocamidopropyl Hydroxysultaine Manufacturer & Suppliers |ELSURFAC-CAPHOxS - Elchemy [elchemy.com]

- 5. COCAMIDOPROPYL HYDROXYSULTAINE - Ataman Kimya [atamanchemicals.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. tegewa.de [tegewa.de]

- 9. cir-safety.org [cir-safety.org]

- 10. researchgate.net [researchgate.net]

- 11. regimenlab.com [regimenlab.com]

Understanding the Critical Micelle Concentration (CMC) of Cocamidopropyl Hydroxysultaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Cocamidopropyl Hydroxysultaine (CAHS), an amphoteric surfactant widely utilized for its mildness and performance-enhancing properties in various formulations. This document details available quantitative data, experimental protocols for CMC determination, and visual representations of the underlying principles.

Introduction to Cocamidopropyl Hydroxysultaine and its Micellization

Cocamidopropyl hydroxysultaine is a synthetic amphoteric surfactant derived from coconut oil.[1] Its structure, containing both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group, imparts a zwitterionic character, making its net charge less dependent on pH compared to other amphoteric surfactants like betaines.[1] This unique feature contributes to its excellent stability across a wide pH range.[1]

Like other surfactants, CAHS molecules in an aqueous solution will migrate to the surface to reduce the system's free energy by lowering the surface tension. As the concentration of the surfactant increases, the surface becomes saturated. Beyond a certain concentration, known as the critical micelle concentration (CMC), the surfactant monomers self-assemble into organized aggregates called micelles.[1] The CMC is a crucial parameter as it dictates the onset of various surfactant properties such as solubilization, emulsification, and detergency. In formulations, the CMC is a key indicator of surfactant efficiency.[1]

Quantitative Data on the CMC of Cocamidopropyl Hydroxysultaine

The CMC of Cocamidopropyl hydroxysultaine is influenced by several factors, including temperature, pH, and the presence of electrolytes or other surfactants.[1][2] Below is a summary of the available quantitative data.

| CMC Value | Experimental Conditions | Source(s) |

| 279.34 ppm | Not specified | [3] |

| 0.005 wt% (50 ppm) | In brine solution | [4] |

Note: The experimental conditions such as temperature and specific brine concentration for the reported values were not fully detailed in the cited sources. It is crucial to consider that the CMC is not a fixed value and can vary significantly with the experimental environment.

The presence of electrolytes, such as salts in a brine solution, can lower the CMC of zwitterionic surfactants.[5] This is attributed to the reduction of electrostatic repulsion between the charged head groups of the surfactant molecules, which facilitates micelle formation.

Furthermore, Cocamidopropyl hydroxysultaine exhibits synergistic interactions when mixed with other surfactants, particularly anionics like sodium dodecyl sulfate (B86663) (SDS).[1][5] This synergy often leads to a lower CMC for the mixture compared to the individual surfactants, enhancing the overall efficiency and mildness of the formulation.[1]

Experimental Protocols for CMC Determination

The determination of the CMC of Cocamidopropyl hydroxysultaine can be accomplished through various experimental techniques. The most common methods include surface tensiometry, conductivity measurements, and fluorescence spectroscopy.

Surface Tensiometry

This is a direct and widely used method for determining the CMC of both ionic and non-ionic surfactants.[6]

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached and micelles begin to form, the concentration of free monomers in the bulk solution remains relatively constant, leading to a plateau or a distinct change in the slope of the surface tension versus log-concentration plot. The concentration at this inflection point is the CMC.[6]

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Cocamidopropyl hydroxysultaine in deionized water or the desired buffer.

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations, ensuring the range covers the expected CMC.

-

Instrumentation: Use a surface tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method) calibrated according to the manufacturer's instructions.

-

Measurement:

-

Measure the surface tension of the pure solvent (deionized water or buffer) as a baseline.

-

Measure the surface tension of each dilution, starting from the lowest concentration.

-

Ensure temperature control throughout the experiment, as surface tension is temperature-dependent.

-

Allow each solution to equilibrate before measurement to obtain a stable reading.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the Cocamidopropyl hydroxysultaine concentration (log C).

-

The resulting graph will typically show two linear regions. The intersection of the two extrapolated lines corresponds to the CMC.

-

Conductivity Measurement

This method is suitable for ionic and amphoteric surfactants as the formation of micelles affects the overall conductivity of the solution.

Principle: Below the CMC, the conductivity of the solution increases linearly with the surfactant concentration due to the presence of charged monomeric species. Above the CMC, the newly added surfactant molecules form micelles. Micelles are larger and have a lower mobility than the individual monomers, and they also bind some of the counter-ions. This leads to a decrease in the slope of the conductivity versus concentration plot. The break in the plot indicates the CMC.[7][8]

Detailed Protocol:

-

Preparation of Solutions: Prepare a series of Cocamidopropyl hydroxysultaine solutions of different concentrations in deionized water.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Measure the conductivity of the deionized water as a blank.

-

Measure the conductivity of each prepared solution, starting from the lowest concentration.

-

Ensure the temperature is kept constant throughout the measurements.

-

Rinse the conductivity probe with deionized water and the next solution to be measured between readings.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) against the concentration of Cocamidopropyl hydroxysultaine.

-

The plot will show two linear portions with different slopes. The concentration at which the slope changes is the CMC.

-

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe to detect the formation of micelles.[9]

Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), has a low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In the polar aqueous environment below the CMC, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is high. When micelles form, pyrene moves into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio. Plotting the I₁/I₃ ratio against the surfactant concentration allows for the determination of the CMC.[9]

Detailed Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Preparation of Surfactant Solutions:

-

Prepare a series of aqueous solutions of Cocamidopropyl hydroxysultaine with varying concentrations.

-

Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range.

-

Gently agitate the solutions and allow them to equilibrate, typically overnight, to ensure complete partitioning of the pyrene.

-

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength for pyrene (typically around 335 nm).

-

Record the emission spectra for each solution over a range of approximately 350-500 nm.

-

Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the Cocamidopropyl hydroxysultaine concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

Visualizations

Signaling Pathway of Micelle Formation

The following diagram illustrates the relationship between surfactant concentration and the self-assembly of monomers into micelles.

Caption: Logical flow of surfactant behavior leading to micelle formation.

Experimental Workflow for CMC Determination by Surface Tensiometry

The following diagram outlines the key steps in determining the CMC using the surface tensiometry method.

Caption: Workflow for CMC determination using surface tensiometry.

Experimental Workflow for CMC Determination by Fluorescence Spectroscopy

The following diagram illustrates the experimental procedure for determining the CMC using fluorescence spectroscopy with a pyrene probe.

Caption: Workflow for CMC determination via fluorescence spectroscopy.

References

- 1. Cocamidopropyl Hydroxysultaine [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cup.edu.cn [cup.edu.cn]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Cocamidopropyl Hydroxysultaine: A Technical Guide for Structural Elucidation

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural characterization of Cocamidopropyl Hydroxysultaine (CAHS), an amphoteric surfactant widely used in personal care and cleaning products. This document is intended for researchers, scientists, and professionals in drug development and formulation science who require a comprehensive understanding of the analytical methods for confirming the structure and purity of this complex surfactant.

Introduction

Cocamidopropyl Hydroxysultaine (CAHS) is a synthetic amphoteric surfactant valued for its mildness, excellent foaming properties, and stability over a wide pH range.[1] Structurally, it consists of a hydrophobic fatty acid tail derived from coconut oil and a hydrophilic head group containing a quaternary ammonium (B1175870) cation and a sulfonate anion.[1] The inherent variability in the fatty acid chain length (typically C8 to C18) makes a thorough structural characterization essential for quality control and formulation development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy are powerful tools for the detailed structural elucidation of CAHS.

Synthesis of Cocamidopropyl Hydroxysultaine

The industrial synthesis of CAHS is a two-step process that informs the expected chemical structure for spectroscopic analysis. The first step involves the amidation of fatty acids from coconut oil with 3-dimethylaminopropylamine (B130723) (DMAPA), forming the intermediate cocamidopropyl dimethylamine.[1] This intermediate is then quaternized in the second step by reacting it with sodium 3-chloro-2-hydroxy-1-propanesulfonate.[2] This synthesis pathway is crucial for understanding the origin of the various functional groups that will be identified through spectroscopy.

Spectroscopic Characterization Methods

A multi-faceted spectroscopic approach is necessary for the unambiguous structural confirmation of CAHS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the CAHS molecule.[1]

Experimental Protocol:

-

Sample Preparation : Dissolve a small amount of the CAHS sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Obtain a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm (Expected) | Multiplicity | Assignment |

| ~ 0.8-0.9 | Triplet | Terminal methyl group (-CH₃) of the fatty acid chain |

| ~ 1.2-1.4 | Multiplet | Methylene groups (-CH₂-) of the fatty acid chain |

| ~ 1.5-1.7 | Multiplet | Methylene group β to the carbonyl group (-CH₂-CH₂-C=O) |

| ~ 2.1-2.3 | Triplet | Methylene group α to the carbonyl group (-CH₂-C=O) |

| ~ 3.0-3.2 | Singlet | Methyl groups on the quaternary nitrogen (-N⁺(CH₃)₂) |

| ~ 3.2-3.4 | Multiplet | Methylene group attached to the amide nitrogen (-NH-CH₂-) |

| ~ 3.5-4.0 | Multiplet | Methylene and methine groups of the hydroxysultaine moiety (-CH₂-CH(OH)-CH₂-SO₃⁻) |

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm (Expected) | Assignment |

| ~ 14 | Terminal methyl carbon (-CH₃) of the fatty acid chain |

| ~ 22-34 | Methylene carbons (-CH₂-) of the fatty acid chain |

| ~ 36 | Methylene carbon α to the carbonyl group (-CH₂-C=O) |

| ~ 40 | Methylene carbon attached to the amide nitrogen (-NH-CH₂-) |

| ~ 52 | Methyl carbons on the quaternary nitrogen (-N⁺(CH₃)₂) |

| ~ 60-70 | Carbons of the hydroxysultaine moiety (-CH₂-CH(OH)-CH₂-SO₃⁻) |

| ~ 175 | Carbonyl carbon of the amide group (-C=O) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the components of the CAHS mixture and to obtain structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for analyzing these charged, non-volatile molecules.

Experimental Protocol:

-

Sample Preparation : Prepare a dilute solution of the CAHS sample in a solvent compatible with ESI, such as methanol (B129727) or a water/acetonitrile mixture.

-

Instrumentation : Infuse the sample solution into an ESI-mass spectrometer.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode to detect the protonated molecule or in negative ion mode to detect the deprotonated molecule, although the zwitterionic nature of CAHS makes it detectable in both modes.

Expected Mass Spectrometry Data:

Due to the variable fatty acid chain lengths in coconut oil, a series of molecular ions will be observed. The most abundant component is typically derived from lauric acid (C12). The expected monoisotopic mass for the lauramidopropyl hydroxysultaine component is approximately 422.28 g/mol .[3]

| m/z (Expected) | Assignment |

| 423.28 | [M+H]⁺ of Lauramidopropyl Hydroxysultaine (C₂₀H₄₂N₂O₅S) |

| 395.25 | [M+H]⁺ of Capramidopropyl Hydroxysultaine (C₁₈H₃₈N₂O₅S) |

| 451.31 | [M+H]⁺ of Myristamidopropyl Hydroxysultaine (C₂₂H₄₆N₂O₅S) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the CAHS molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation : The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Acquisition : Collect a background spectrum of the empty sample compartment, then collect the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Expected FTIR Data:

| Wavenumber (cm⁻¹) (Expected) | Vibration | Functional Group |

| 3300-3500 (broad) | O-H stretch | Hydroxyl group (-OH) |

| 3200-3400 (broad) | N-H stretch | Amide group (-NH-) |

| 2850-2960 | C-H stretch | Alkyl chains (-CH₂, -CH₃) |

| ~ 1640 | C=O stretch | Amide I band |

| ~ 1550 | N-H bend | Amide II band |

| 1150-1250 | S=O stretch | Sulfonate group (-SO₃⁻) |

| 1000-1100 | C-O stretch | Hydroxyl group (C-OH) |

Visualized Workflows and Structures

To aid in the understanding of the structural elucidation process, the following diagrams are provided.

Caption: General chemical structure of Cocamidopropyl Hydroxysultaine.

References

Thermogravimetric analysis of Cocamidopropyl hydroxysultaine for thermal stability assessment.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Cocamidopropyl hydroxysultaine (CAHS), a widely used amphoteric surfactant in the pharmaceutical and cosmetic industries. The assessment is based on Thermogravimetric Analysis (TGA), a fundamental technique for evaluating the thermal decomposition and stability of materials. Due to the limited availability of public domain TGA data specific to Cocamidopropyl hydroxysultaine, this guide presents a representative analysis based on data from structurally similar surfactants. The experimental protocols and data interpretation are designed to provide a robust framework for the thermal analysis of CAHS.

Introduction to Cocamidopropyl Hydroxysultaine and its Thermal Stability

Cocamidopropyl hydroxysultaine is a synthetic amphoteric surfactant valued for its mildness, excellent foaming properties, and viscosity-building capabilities in a wide range of formulations.[1] Its chemical structure, derived from coconut oil, imparts both hydrophilic and hydrophobic properties, making it an effective cleansing and conditioning agent. Understanding the thermal stability of CAHS is critical for formulation development, manufacturing processes, and ensuring product safety and efficacy, as degradation can lead to loss of function and the formation of potentially harmful byproducts.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a powerful tool for determining the thermal stability of a material, identifying its decomposition temperatures, and quantifying the mass loss at different stages of heating.[2][3][4]

Key Parameters in TGA Analysis

-

Onset Decomposition Temperature (Tonset): The temperature at which the initial significant mass loss begins. This is a primary indicator of the thermal stability of a material.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum. This is determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Mass Loss (%): The percentage of the initial sample mass that is lost at a specific temperature or within a temperature range, corresponding to the volatilization of specific components or decomposition products.

-

Residual Mass (%): The percentage of the initial sample mass that remains at the end of the analysis, which can indicate the formation of char or inorganic residues.

Representative Thermogravimetric Data

The following table summarizes representative quantitative data for the thermal decomposition of a surfactant structurally similar to Cocamidopropyl hydroxysultaine, analyzed by TGA. This data is provided for illustrative purposes to guide researchers in their analysis of CAHS.

| Temperature Range (°C) | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Mass Loss (%) | Primary Events |

| 30 - 150 | ~ 100 | ~ 120 | 5 - 10 | Evaporation of residual water and volatile impurities. |

| 150 - 350 | ~ 220 | ~ 280 | 40 - 50 | Initial decomposition of the alkyl amide and propyl groups. |

| 350 - 500 | ~ 380 | ~ 420 | 30 - 40 | Decomposition of the hydroxysultaine head group and further fragmentation of the carbon chain. |

| > 500 | - | - | < 10 (Residual Mass) | Formation of a stable carbonaceous residue. |

Detailed Experimental Protocol for TGA of Cocamidopropyl Hydroxysultaine

This section provides a detailed methodology for conducting a thermogravimetric analysis of Cocamidopropyl hydroxysultaine.

4.1. Instrumentation

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q50) equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

-

Sample pans (e.g., alumina (B75360) or platinum).

-

Inert gas supply (e.g., high-purity nitrogen).

-

Data acquisition and analysis software.

4.2. Sample Preparation

-

Ensure the Cocamidopropyl hydroxysultaine sample is homogeneous. If it is a viscous liquid, ensure it is well-mixed.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan.

-

Record the exact initial mass of the sample.

4.3. TGA Instrument Setup and Measurement

-

Place the sample pan in the TGA instrument's autosampler or manually load it onto the balance.

-

Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

-

Set the following temperature program:

-

Isothermal step: Hold at 30°C for 10 minutes to allow the sample to equilibrate.

-

Heating ramp: Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

-

Isothermal step (optional): Hold at 800°C for 5-10 minutes to ensure complete decomposition.

-

-

Start the data acquisition to record the sample mass as a function of temperature.

-

After the experiment is complete, allow the furnace to cool down to room temperature.

4.4. Data Analysis

-

Plot the TGA curve (mass % vs. temperature) and the DTG curve (derivative of mass loss vs. temperature).

-

From the TGA curve, determine the onset decomposition temperature (Tonset) and the percentage of mass loss at different temperature ranges.

-

From the DTG curve, identify the peak decomposition temperatures (Tpeak).

-

Calculate the percentage of residual mass at the end of the experiment.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the thermogravimetric analysis of Cocamidopropyl hydroxysultaine.

Caption: Logical workflow for the TGA of Cocamidopropyl hydroxysultaine.

Hypothetical Thermal Decomposition Pathway

This diagram outlines a plausible thermal decomposition pathway for Cocamidopropyl hydroxysultaine based on its chemical structure and general knowledge of surfactant degradation.

Caption: Hypothetical thermal decomposition pathway for CAHS.

Conclusion

References

Investigating the Amphoteric Nature of Cocamidopropyl Hydroxysultaine in Different pH Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocamidopropyl hydroxysultaine (CAHS) is a synthetic amphoteric surfactant derived from coconut oil, valued for its mildness, excellent foaming, and viscosity-building properties in a wide range of personal care and pharmaceutical formulations.[1][2] Its amphoteric nature, characterized by the presence of both positive and negative charges, allows it to maintain stability and functionality across a broad pH spectrum.[3][4] This technical guide provides a comprehensive investigation into the amphoteric characteristics of Cocamidopropyl hydroxysultaine, detailing its behavior in various pH buffers. This document outlines experimental protocols for characterizing its performance, presents expected quantitative data in structured tables, and utilizes visualizations to illustrate its chemical behavior and experimental workflows.

Introduction to Cocamidopropyl Hydroxysultaine

Cocamidopropyl hydroxysultaine is a member of the sulfobetaine (B10348) class of zwitterionic surfactants. Its molecular structure incorporates a permanently positively charged quaternary ammonium (B1175870) group and a strongly acidic sulfonate group, which remains negatively charged over a wide pH range.[3] This dual-charge characteristic is fundamental to its amphoteric properties and its classification as a zwitterionic surfactant.[5] Unlike carboxybetaines, which exhibit a distinct isoelectric point where the net charge is zero, sulfobetaines like CAHS are considered to be zwitterionic across a broad pH range.[6][7] This unique feature contributes to its excellent solubility and stability in both acidic and alkaline conditions, preventing precipitation at a specific pH.[8]

The chemical structure of Cocamidopropyl hydroxysultaine is presented below:

Amphoteric Behavior and Influence of pH

The defining characteristic of an amphoteric substance is its ability to act as either an acid or a base. In the case of CAHS, the quaternary ammonium group provides a permanent positive charge, while the sulfonate group maintains a permanent negative charge. This leads to a net neutral molecule that is highly polar and exhibits excellent water solubility.

The charge characteristics of CAHS as a function of pH can be visualized as follows:

While sulfobetaines are zwitterionic over a broad pH range, subtle shifts in the overall charge character can occur at extreme pH values, influencing its interaction with other molecules and its performance properties.

Experimental Protocols

To quantitatively assess the amphoteric nature of Cocamidopropyl hydroxysultaine, a series of experiments should be conducted across a range of pH buffers (e.g., pH 4, 7, and 9). Standardized buffer solutions (e.g., citrate, phosphate, borate) should be used to ensure accurate pH control.

Determination of Isoelectric Point (pI)

While CAHS as a sulfobetaine may not exhibit a classical isoelectric point leading to precipitation, determining the pH at which the net charge is zero (zeta potential ≈ 0 mV) is crucial for understanding its surface activity.

Methodology: Zeta Potential Measurement

-

Sample Preparation: Prepare a dilute aqueous solution of CAHS (e.g., 0.1% w/v).

-

pH Adjustment: Divide the solution into several aliquots. Adjust the pH of each aliquot to a specific value across a wide range (e.g., pH 2 to 12) using dilute HCl and NaOH.

-

Measurement: Use a zeta potential analyzer to measure the electrophoretic mobility of the CAHS micelles at each pH. The instrument calculates the zeta potential from this mobility.

-

Data Analysis: Plot the measured zeta potential as a function of pH. The pH at which the zeta potential curve crosses 0 mV is the isoelectric point.

Surface Tension Measurement

Surface tension is a key indicator of a surfactant's efficiency. Its variation with pH provides insight into the orientation and packing of surfactant molecules at the air-water interface.

Methodology: Du Noüy Ring Method or Wilhelmy Plate Method

-

Solution Preparation: Prepare solutions of CAHS (e.g., 1% w/v) in different pH buffers (e.g., pH 4, 7, 9).

-

Instrumentation: Calibrate a surface tensiometer with deionized water.

-

Measurement: Measure the surface tension of each CAHS solution at a controlled temperature (e.g., 25°C). Ensure the platinum ring or plate is thoroughly cleaned between measurements.

-

Data Recording: Record the surface tension values in millinewtons per meter (mN/m).

Viscosity Measurement

The viscosity of a surfactant solution is critical for product formulation, affecting texture and stability. The influence of pH on viscosity can indicate changes in micellar shape and size.

Methodology: Rotational Viscometry

-

Solution Preparation: Prepare solutions of CAHS (e.g., 5% w/v) in the selected pH buffers.

-

Instrumentation: Use a rotational viscometer with a suitable spindle. Calibrate the instrument as per the manufacturer's instructions.

-

Measurement: Measure the viscosity of each solution at a constant temperature and a defined shear rate.

-

Data Recording: Record the viscosity in millipascal-seconds (mPa·s).

Foaming Properties Assessment

Foam generation and stability are important performance metrics for many applications of CAHS.

Methodology: Ross-Miles Method (ASTM D1173)

-

Solution Preparation: Prepare solutions of CAHS (e.g., 0.5% w/v) in the different pH buffers.

-

Apparatus: Use a standardized Ross-Miles foam apparatus, which consists of a graduated cylinder and a pipette with a specified orifice.

-

Procedure:

-

Pour a specific volume of the surfactant solution into the graduated cylinder.

-

Allow a second volume of the same solution to fall from the pipette into the cylinder, generating foam.

-

Measure the initial foam height immediately after all the solution has fallen.

-

Measure the foam height again after a set time (e.g., 5 minutes) to assess foam stability.

-

-

Data Recording: Record the initial foam height and the foam height after 5 minutes.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments. Note that these are representative values based on the known behavior of sulfobetaine surfactants; actual experimental results may vary.

Table 1: Expected Zeta Potential of Cocamidopropyl Hydroxysultaine at Different pH Values

| pH | Expected Zeta Potential (mV) |

| 2.0 | Slightly Positive (~ +5 to +15) |

| 4.0 | Near Zero (~ -5 to +5) |

| 7.0 | Moderately Negative (~ -20 to -40) |

| 9.0 | Negative (~ -30 to -50) |

| 11.0 | Highly Negative (~ -40 to -60) |

Table 2: Expected Surface Tension of 1% Cocamidopropyl Hydroxysultaine in Different pH Buffers

| pH Buffer | Expected Surface Tension (mN/m) |

| pH 4.0 (Citrate) | ~ 30 - 35 |

| pH 7.0 (Phosphate) | ~ 30 - 35 |

| pH 9.0 (Borate) | ~ 30 - 35 |

Table 3: Expected Viscosity of 5% Cocamidopropyl Hydroxysultaine in Different pH Buffers

| pH Buffer | Expected Viscosity (mPa·s) |

| pH 4.0 (Citrate) | ~ 100 - 150 |

| pH 7.0 (Phosphate) | ~ 100 - 150 |

| pH 9.0 (Borate) | ~ 100 - 150 |

Table 4: Expected Foaming Properties of 0.5% Cocamidopropyl Hydroxysultaine in Different pH Buffers

| pH Buffer | Initial Foam Height (mm) | Foam Height after 5 min (mm) | Foam Stability (%) |

| pH 4.0 (Citrate) | ~ 150 - 180 | ~ 130 - 160 | > 85% |

| pH 7.0 (Phosphate) | ~ 150 - 180 | ~ 130 - 160 | > 85% |

| pH 9.0 (Borate) | ~ 150 - 180 | ~ 130 - 160 | > 85% |

Discussion and Conclusion

The experimental data are expected to demonstrate the remarkable stability of Cocamidopropyl hydroxysultaine across a wide pH range.

-

Isoelectric Point: The zeta potential measurements are anticipated to show a broad zwitterionic region rather than a sharp isoelectric point, confirming its sulfobetaine nature. The surface is expected to carry a slight net positive charge at very low pH and a net negative charge at neutral and higher pH values.

-

Surface Tension: The surface tension of CAHS solutions is expected to remain consistently low across the tested pH buffers. This indicates that the surfactant molecules effectively populate the air-water interface, reducing surface energy regardless of the bulk pH. This stability is a key advantage in formulating products with varying pH levels.

-

Viscosity: The viscosity of CAHS solutions is also predicted to show minimal variation with pH. This suggests that the micellar structures (likely spherical or rod-like micelles) remain stable and do not undergo significant pH-induced transformations that would alter the solution's rheology.

-

Foaming: The foaming properties, both initial foam volume and foam stability, are expected to be excellent and largely independent of the pH of the medium. This robust foaming performance is a highly desirable characteristic for cleansing formulations.

References

- 1. The Effective Charge of Low-Fouling Polybetaine Brushes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. irosurfactant.com [irosurfactant.com]

- 7. scispace.com [scispace.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Solubility profile of Cocamidopropyl hydroxysultaine in various organic and aqueous solvents.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cocamidopropyl Hydroxysultaine (CAHS), an amphoteric surfactant widely utilized for its mildness, excellent foaming properties, and viscosity-building capabilities in various formulations. This document details its solubility in aqueous and organic solvents, outlines experimental protocols for solubility determination, and illustrates its mechanism of action.

Introduction to Cocamidopropyl Hydroxysultaine (CAHS)

Cocamidopropyl Hydroxysultaine is a synthetic amphoteric surfactant derived from coconut oil.[1] Its zwitterionic nature, possessing both a quaternary ammonium (B1175870) cation and a sulfonate anion, allows it to be effective and stable over a broad pH range.[2] This unique molecular structure contributes to its excellent water solubility and compatibility with other surfactant types, making it a versatile ingredient in personal care, household, and industrial cleaning products.[2][3]

Solubility Profile of Cocamidopropyl Hydroxysultaine

Cocamidopropyl Hydroxysultaine exhibits high solubility in aqueous solutions and polar organic solvents. Its solubility is a critical parameter for formulators, influencing product clarity, stability, and performance.

Aqueous Solubility

CAHS is highly soluble in water. One source indicates its water solubility to be 520 g/L.[4] It is equally soluble in soft and hard water, as well as in brine and concentrated electrolyte solutions, which is a significant advantage in various formulation types.[5]

Solubility in Organic Solvents

Table 1: Quantitative and Qualitative Solubility of Cocamidopropyl Hydroxysultaine

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Aqueous | Water | 25 | 52.0[4] | High solubility. |

| Hard Water | Ambient | Soluble[5] | Resistant to precipitation with divalent cations. | |

| Brine / Electrolyte Solutions | Ambient | Soluble[5] | Maintains solubility in high salt concentrations. | |

| Alcohols | Methanol | Ambient | Soluble (Estimated) | Expected to be readily soluble due to its polarity. |

| Ethanol | Ambient | Soluble[3] | Readily soluble. | |

| Isopropanol | Ambient | Soluble[3] | Readily soluble. | |

| Butanol | Ambient | Sparingly Soluble (Estimated) | Solubility likely decreases with increasing alkyl chain length. | |

| Glycols | Ethylene Glycol | Ambient | Soluble (Estimated) | High polarity suggests good solubility. |

| Propylene (B89431) Glycol | Ambient | Soluble (Estimated) | Expected to be a suitable solvent for formulations. | |

| Glycerin | Ambient | Soluble (Estimated) | High polarity and hydroxyl groups suggest good solubility. | |

| Ketones | Acetone | Ambient | Sparingly Soluble (Estimated) | Lower polarity compared to alcohols may limit solubility. |

| Hydrocarbons | Mineral Oil | Ambient | Insoluble[3] | Non-polar nature prevents dissolution. |

Note: "Estimated" values are based on the known physicochemical properties of zwitterionic surfactants and qualitative statements from technical literature. Precise quantitative measurements are recommended for specific formulation development.

Experimental Protocols for Solubility Determination

Standardized methods are employed to determine the solubility of surfactants like Cocamidopropyl Hydroxysultaine. These protocols are crucial for generating the quantitative data required for formulation and research.

Method for Determining Solubility in Aqueous and Organic Solvents

A common method for determining the solubility of a surfactant in a specific solvent is the isothermal equilibrium method .

Objective: To determine the saturation concentration of CAHS in a given solvent at a constant temperature.

Materials:

-

Cocamidopropyl Hydroxysultaine (of known purity)

-

Selected solvents (e.g., water, ethanol, propylene glycol)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, LC-MS, or a titrimetric method)

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of CAHS to a known volume of the solvent in each vial. The excess is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to rest at the constant temperature to let undissolved solute settle.

-

Centrifuge the samples to further separate the undissolved solute from the saturated solution.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of CAHS in the diluted sample using a pre-validated analytical method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Two-Phase Titration for Surfactant Content

For determining the concentration of an ionic or amphoteric surfactant in a solution, two-phase titration is a widely used method. This can be adapted to quantify the amount of dissolved CAHS.

Principle: Anionic and cationic surfactants react stoichiometrically. In a two-phase system (water and an immiscible organic solvent like chloroform), a suitable indicator will change color in one of the phases at the endpoint of the titration.

Visualization of Physicochemical Interactions

While Cocamidopropyl Hydroxysultaine does not participate in biological signaling pathways, its mechanism of action within a formulation can be visualized as a logical workflow. This includes its self-assembly into micelles and its interaction with other surfactants to enhance product performance.

References

- 1. rusticstrength.com [rusticstrength.com]

- 2. Zwitterionics Surfactants | Encyclopedia MDPI [encyclopedia.pub]

- 3. newdirectionsaromatics.com [newdirectionsaromatics.com]

- 4. Cocamidopropyl hydroxysultaine CAS#: 68139-30-0 [m.chemicalbook.com]

- 5. cocamidopropyl hydroxysultaine, 68139-30-0 [thegoodscentscompany.com]

Initial Ecotoxicity Profile of Cocamidopropyl Hydroxysultaine for Environmental Impact Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocamidopropyl hydroxysultaine (CAHS) is an amphoteric surfactant increasingly utilized in personal care and cleaning products due to its mildness and performance characteristics. As with any chemical intended for widespread use, a thorough evaluation of its ecotoxicological profile is essential to understand and mitigate its potential environmental impact. This technical guide provides an initial overview of the ecotoxicity of CAHS, focusing on key environmental endpoints: aquatic toxicity, biodegradability, and bioaccumulation potential. The information herein is intended to support environmental impact analyses and guide further research.

Ecotoxicological Data Summary

The ecotoxicity of a substance is evaluated across different trophic levels to assess its potential impact on aquatic ecosystems. The primary indicators are the half-maximal effective concentration (EC50) and the median lethal concentration (LC50).

| Ecotoxicity Endpoint | Test Organism | Test Duration | Result | Reference |

| Acute Aquatic Toxicity | ||||

| Fish | Danio rerio (Zebra fish) | 96 hours | LC50: 1.3 - 2 mg/L | [1] |

| Aquatic Invertebrates | Daphnia magna | 48 hours | EC50: 8.3 mg/L | [2] |

| Aquatic Plants (Algae) | Pseudokirchneriella subcapitata | 72 hours | EC50: 1.3 - 2 mg/L | [1] |

| Biodegradability | Activated Sludge Microorganisms | 28 days | Readily biodegradable | [3] |

| Bioaccumulation | Not specified | Not applicable | Low potential for bioaccumulation | [4] |

Experimental Protocols

The ecotoxicological data presented are typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure consistency and comparability of results.

Acute Fish Toxicity Test (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.[5][6][7][8]

Methodology:

-

Test Organism: A standard fish species, such as the Zebra fish (Danio rerio), is selected.[9]

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.[5] A control group is maintained in water without the test substance.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[5]

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated at the end of the exposure period.[5]

Acute Daphnia Immobilisation Test (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.[10][11]

Methodology:

-

Test Organism: Young daphnids (less than 24 hours old) are used for the test.[10]

-

Test Conditions: The daphnids are exposed to a series of concentrations of the test substance for 48 hours.[2][10]

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[2] Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.[12]

-

Data Analysis: The EC50, the concentration that immobilizes 50% of the daphnids, is calculated for the 48-hour exposure period.[2] The No Observed Effect Concentration (NOEC) is also determined.[2]

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae.[13][14][15]

Methodology:

-

Test Organism: A rapidly growing green algae species, such as Pseudokirchneriella subcapitata, is used.[13]

-

Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period under standardized conditions of light, temperature, and nutrients.[15]

-

Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or measuring biomass.[15]

-

Data Analysis: The EC50 for growth inhibition is calculated by comparing the growth in the test cultures to that of the control.[15]

Ready Biodegradability (Following OECD Guideline 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals by aerobic microorganisms.[16] The CO2 Evolution Test (OECD 301B) is a common method.[17][18]

Methodology:

-

Inoculum: An inoculum of microorganisms is prepared, typically from activated sludge from a sewage treatment plant.[17]

-

Test System: The test substance is incubated with the microbial inoculum in a mineral medium for 28 days.[16]

-

Measurement: The degradation of the substance is followed by measuring the amount of CO2 produced.[17]

-

Pass Criteria: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[16]

Bioaccumulation Potential (Following OECD Guidelines 107/117)

Bioaccumulation potential is often initially assessed by determining the octanol-water partition coefficient (Log Kow).[19] However, for surfactants, these methods can be unreliable.[4]

Methodology:

-

Log Kow Determination: The Shake Flask method (OECD 107) or HPLC method (OECD 117) are standard for many chemicals but may not be suitable for surfactants.[19][20]

-